![molecular formula C15H22N4O4 B2831547 5-[3-({[(tert-butoxy)carbonyl]amino}methyl)pyrrolidin-1-yl]pyrazine-2-carboxylic acid CAS No. 2287332-40-3](/img/structure/B2831547.png)
5-[3-({[(tert-butoxy)carbonyl]amino}methyl)pyrrolidin-1-yl]pyrazine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[3-({[(tert-butoxy)carbonyl]amino}methyl)pyrrolidin-1-yl]pyrazine-2-carboxylic acid is a complex organic compound with a molecular formula of C16H25N3O4 and a molecular weight of 323.39 g/mol . This compound is primarily used in research and development settings, particularly in the fields of chemistry and pharmaceuticals .
Preparation Methods
The synthesis of 5-[3-({[(tert-butoxy)carbonyl]amino}methyl)pyrrolidin-1-yl]pyrazine-2-carboxylic acid involves several steps. One common method includes the reaction of pyrazine-2-carboxylic acid with 3-aminomethylpyrrolidine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine). The resulting intermediate is then treated with tert-butyl chloroformate to introduce the tert-butoxycarbonyl (Boc) protecting group .
Chemical Reactions Analysis
5-[3-({[(tert-butoxy)carbonyl]amino}methyl)pyrrolidin-1-yl]pyrazine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
5-[3-({[(tert-butoxy)carbonyl]amino}methyl)pyrrolidin-1-yl]pyrazine-2-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-[3-({[(tert-butoxy)carbonyl]amino}methyl)pyrrolidin-1-yl]pyrazine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar compounds to 5-[3-({[(tert-butoxy)carbonyl]amino}methyl)pyrrolidin-1-yl]pyrazine-2-carboxylic acid include:
Boc-D-FMK: A caspase inhibitor with a similar Boc-protected amine group.
Imidazole derivatives: Compounds with similar antimicrobial properties.
Indole derivatives: Compounds with anti-inflammatory and analgesic activities.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions with molecular targets and a wide range of applications in research and industry .
Properties
IUPAC Name |
5-[3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrrolidin-1-yl]pyrazine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O4/c1-15(2,3)23-14(22)18-6-10-4-5-19(9-10)12-8-16-11(7-17-12)13(20)21/h7-8,10H,4-6,9H2,1-3H3,(H,18,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RANROWIRAMLJFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCN(C1)C2=NC=C(N=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-{1-[2-(2,6-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-ethoxyphenyl)pyrrolidin-2-one](/img/structure/B2831465.png)
![(3,4-dimethoxyphenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2831466.png)
![1,3-bis(4-methylphenyl)-5-{[4-(methylsulfanyl)phenyl]methylidene}-1,3-diazinane-2,4,6-trione](/img/structure/B2831467.png)
![(2R)-2-(2-Bicyclo[2.2.1]heptanyl)propan-1-amine](/img/structure/B2831468.png)
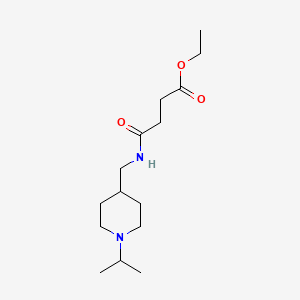
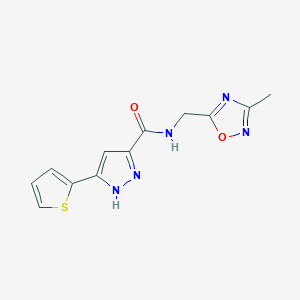
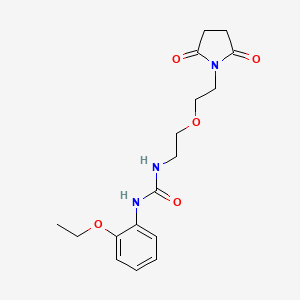
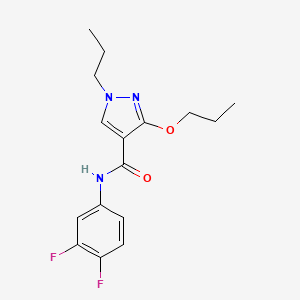
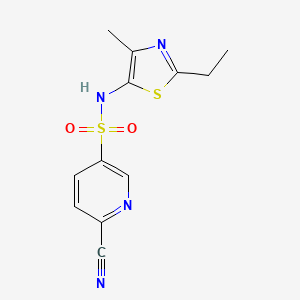
![2-[(2-bromothiophen-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2831481.png)
![N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2831482.png)
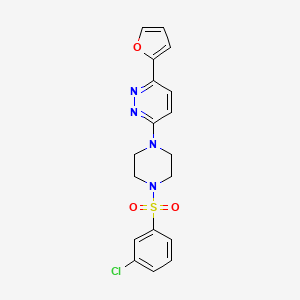
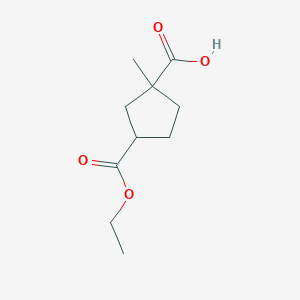
![1-(4-chlorophenyl)-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]cyclopentane-1-carboxamide](/img/structure/B2831486.png)
